1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one, also known as DMMP, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of 77-78°C. DMMP is a versatile compound that can be used in various laboratory experiments, including in the synthesis of other compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibiotic Application
- This compound is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic effective against community-acquired respiratory tract infections, including multidrug-resistant organisms. A highly efficient and stereoselective synthesis of this compound was developed, highlighting its significance in antibiotic synthesis (Lall et al., 2012).
Chemical Synthesis and Molecular Structure
- It serves as a foundation for chemical synthesis studies, including the creation of pyrrolidine derivatives and related compounds, which are integral in various chemical syntheses and molecular structure explorations (Fan, Li, & Wang, 2009); (Kametani, Kigawa, Nemoto, Ihara, & Fukumoto, 1980).
Pharmaceutical Intermediates
- This compound has been utilized in the synthesis of various pharmaceutical intermediates, demonstrating its versatility in drug development processes (Howard, Katz, & Michael, 1983); (Yang, Wang, Huang, & Wang, 2009).
Crystal Structure Analysis
- Its crystal structure analysis contributes to understanding the molecular configuration and properties, aiding in the design of analogs with potential pharmacological applications (Tarimci, Karamustafa, Güven, Kabak, & Yeşilada, 2003).
Anticancer Research
- Research on derivatives of this compound has been explored in anticancer studies, indicating its potential role in the development of new cancer therapies (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Cardiovascular Research
- Derivatives of this compound have been studied for their protective effects against ischemia/reperfusion-induced cardiac dysfunction, showcasing its potential in cardiovascular research (Mandal, Kutala, Khan, Mohan, Varadharaj, Sridhar, Carnes, Kálai, Hideg, & Kuppusamy, 2007).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-12-4-5-15(13(12)16)9-6-10(17-2)8-11(7-9)18-3/h6-8,12,14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFHUTYMOAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.